molecular formula C14H18N2O3S B2563363 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide CAS No. 1795305-21-3

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide

Cat. No.: B2563363
CAS No.: 1795305-21-3
M. Wt: 294.37
InChI Key: PVUNCGQIROBDRS-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure, featuring a benzenesulfonamide group linked to a 1-methyl-1H-pyrrole moiety via a hydroxypropyl chain, is characteristic of scaffolds designed to interact with enzymatic targets. Benzenesulfonamide derivatives are extensively investigated for their inhibitory properties against various enzymes, most notably carbonic anhydrases . Research into structurally similar pyrrole-containing compounds has shown potential activity as inhibitors of histone deacetylases (HDACs), which are key targets in oncology and epigenetic research . The specific substitution pattern on the benzenesulfonamide core, as seen in close analogs, is a critical area of study for optimizing potency and selectivity against specific isoforms of these enzymes . This makes this compound a valuable chemical tool for researchers developing novel therapeutic agents and probing biochemical pathways. Its primary research applications include serving as a lead compound in hit-to-lead optimization campaigns, a intermediate in organic synthesis, and a probe for studying enzyme function and inhibition kinetics.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-16-11-5-8-13(16)14(17)9-10-15-20(18,19)12-6-3-2-4-7-12/h2-8,11,14-15,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUNCGQIROBDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group and the sulfonamide moiety can form hydrogen bonds with biological molecules, influencing their activity. The pyrrole ring can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound shares a benzenesulfonamide core with derivatives reported in and . Key differences lie in the substituents:

Compound Name Key Substituents Functional Groups Present
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide 1-methyl-1H-pyrrole, hydroxyl, benzenesulfonamide Sulfonamide, pyrrole, hydroxyl
Compounds 4a–4f () Halogens (Br, Cl, F), methyl, trifluoromethyl on benzene; pyrazolyl-pyridinyl Sulfonamide, pyrazole, pyridine, hydroxyl
Compounds 2b–2h () Methoxyphenyl, halogens, methyl, trifluoromethyl on benzene Sulfonamide, pyrazole, pyridine, methoxy
Example 53 () Fluorophenyl, chromen-2-yl, pyrazolopyrimidine Sulfonamide, fluorophenyl, chromene, amide

The target compound’s pyrrole and hydroxyl groups may confer unique coordination properties for metal binding, akin to the N,O-bidentate directing group in ’s benzamide derivative .

Physical Properties

Melting points and solubility vary significantly with substituents:

Compound Melting Point (°C) Molecular Weight (g/mol) Notable Substituent Effects
This compound (estimated) Not reported ~309.4 (C₁₄H₁₉N₃O₃S) Hydroxyl and pyrrole may enhance solubility
4a () 154–156 ~535.6 (C₃₄H₂₉N₅O₃S) Bulky pyrazolyl-pyridinyl increases rigidity
2b () 184–186 617.11 (C₃₀H₂₈BrN₅O₃S) Bromo group increases molecular weight
Example 53 () 175–178 589.1 Fluorine and chromene enhance lipophilicity

Halogenated derivatives (e.g., 4b, 4c) exhibit higher melting points due to increased molecular symmetry and intermolecular forces. The target compound’s lack of halogens may result in lower thermal stability compared to fluorinated analogs like those in .

Spectral and Analytical Data

While NMR and MS data for the target compound are unavailable, comparisons with analogs highlight trends:

  • 1H NMR : Aromatic protons in benzenesulfonamide derivatives typically resonate at δ 7.3–8.0 ppm. The hydroxyl group in the target compound would appear as a broad peak near δ 1.5–2.5 ppm, similar to compounds in .
  • Mass Spectrometry : The molecular ion peak for the target compound (estimated m/z 309.4) would differ markedly from heavier analogs like 2b (m/z 617.11) and Example 53 (m/z 589.1) .

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